

Using Coumarin 314 as a Fluorescent Probe: Application Notes and Protocols

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Compound of Interest

Compound Name: Coumarin 314

Cat. No.: B1211175

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Introduction

Coumarin 314 is a versatile and widely utilized fluorescent dye belonging to the coumarin family. Its robust photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment, make it an invaluable tool in various scientific disciplines, particularly in biological and chemical research.^[1] This document provides detailed application notes and protocols for the effective use of **Coumarin 314** as a fluorescent probe for cellular imaging and ion detection.

Coumarin 314's fluorescence is characterized by a significant Stokes shift and its emission spectrum can be influenced by solvent polarity.^[2] These characteristics, combined with its good cell permeability, allow for its application in live-cell imaging to visualize cellular structures and processes.^[3] Furthermore, its ability to interact with metal ions, often resulting in fluorescence quenching, enables its use as a chemosensor for the detection of various metal ions.^{[4][5]}

Data Presentation

The photophysical properties of **Coumarin 314** are crucial for designing and executing successful fluorescence-based experiments. The following table summarizes key quantitative data for **Coumarin 314** in ethanol.

Property	Value	Reference
Molar Mass	313.35 g/mol	
Appearance	Solid	
Melting Point	140-144 °C	
Excitation Maximum (λ_{ex})	436 nm	
Emission Maximum (λ_{em})	Not specified in search results	
Molar Extinction Coefficient (ϵ)	$\geq 39,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ at 389-401 nm	
Fluorescence Quantum Yield (Φ_f)	0.68	
Solvent for Measurement	Ethanol	

Experimental Protocols

Preparation of Coumarin 314 Stock Solution

Materials:

- Coumarin 314 powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer

Protocol:

- Weigh out the desired amount of Coumarin 314 powder in a microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 1-10 mM.
- Vortex the solution thoroughly until the Coumarin 314 is completely dissolved.

- Store the stock solution at -20°C or -80°C, protected from light. When stored properly, the solution is stable for several months.

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live cells with **Coumarin 314**. The optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.

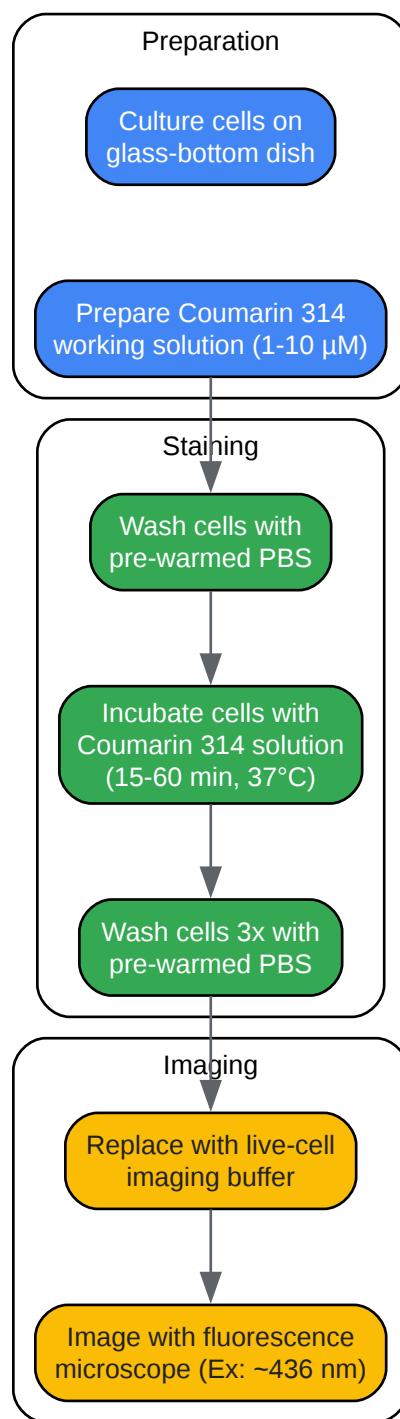
Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **Coumarin 314** stock solution (1-10 mM in DMSO)
- Pre-warmed complete cell culture medium
- Phosphate-buffered saline (PBS), pre-warmed
- Live-cell imaging buffer
- Fluorescence microscope with appropriate filter sets for blue fluorescence

Protocol:

- Culture cells to the desired confluence on a suitable imaging vessel.
- Prepare a working solution of **Coumarin 314** by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 μ M.
- Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.
- Add the **Coumarin 314** working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.
- After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.

- Replace the PBS with a live-cell imaging buffer.
- Image the cells using a fluorescence microscope equipped with a filter set appropriate for **Coumarin 314** (Excitation ~436 nm).



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Workflow for live-cell imaging with **Coumarin 314**.

Metal Ion Detection Protocol

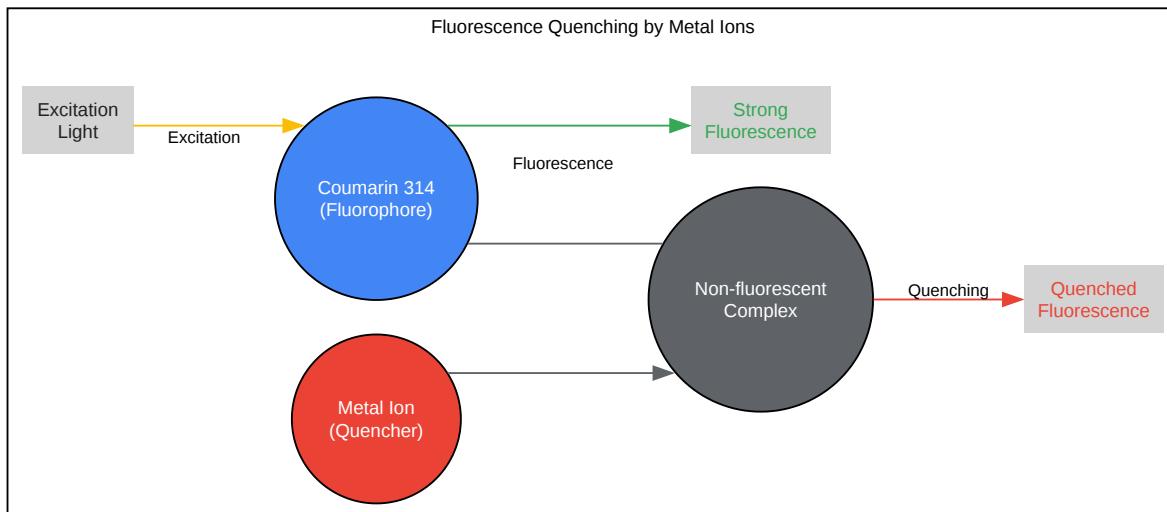
This protocol describes a general method for using **Coumarin 314** as a fluorescent probe for the detection of metal ions based on fluorescence quenching. The specificity and sensitivity will depend on the specific ion and experimental conditions.

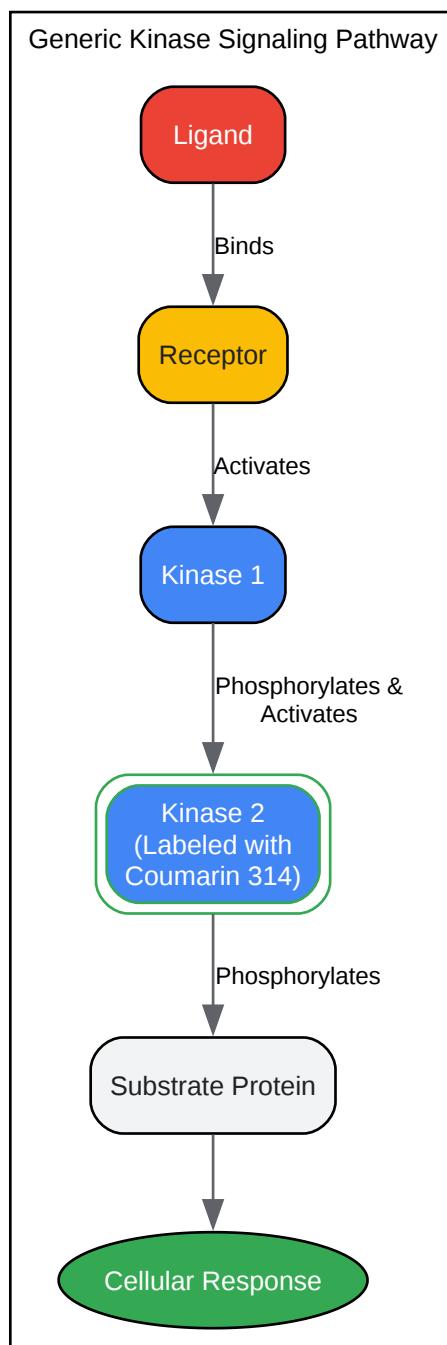
Materials:

- **Coumarin 314** stock solution (in a suitable solvent like ethanol or acetonitrile)
- Buffer solution (e.g., HEPES, Tris-HCl, appropriate for the pH of the experiment)
- Solutions of various metal ions of known concentrations
- Fluorometer

Protocol:

- Prepare a dilute working solution of **Coumarin 314** (e.g., 1-10 μ M) in the chosen buffer.
- Place the **Coumarin 314** solution in a quartz cuvette.
- Measure the initial fluorescence intensity of the **Coumarin 314** solution using a fluorometer with the excitation wavelength set to \sim 436 nm and record the emission spectrum.
- Add a small aliquot of the metal ion solution to the cuvette, mix gently, and allow it to equilibrate for a few minutes.
- Measure the fluorescence intensity again. A decrease in fluorescence intensity indicates quenching.
- Repeat steps 4 and 5 with increasing concentrations of the metal ion to generate a concentration-response curve.
- To test for selectivity, repeat the experiment with other metal ions.





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